
1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1124144-68-8 . It has a molecular weight of 333.93 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of 1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene is C8H5Br2F3O . The InChI code is 1S/C8H5Br2F3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 .Physical And Chemical Properties Analysis
1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene is a liquid . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the available resources.The compound is associated with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Scientific Research Applications
Catalysis and Organic Synthesis
Research has demonstrated the utility of related compounds in catalysis, particularly in cross-coupling reactions which are foundational in organic synthesis. For instance, Deschamps et al. (2007) explored the use of phosphaalkene palladium(II) complexes in Suzuki and Sonogashira cross-coupling reactions. Such studies underscore the role of organometallic complexes in facilitating bond formation between diverse organic groups, potentially including those derived from 1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene (Deschamps, Goff, Ricard, & Floch, 2007).
Materials Science and Liquid Crystals
Compounds with similar structural motifs have been studied for their self-assembling properties and applications in materials science. Bushey et al. (2001) discussed the enforced stacking in crowded arenes, a principle that could be applicable in the design of liquid crystalline or conductive materials utilizing derivatives of 1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene (Bushey, Hwang, Stephens, & Nuckolls, 2001).
Supramolecular Chemistry
The design of novel supramolecular structures relies heavily on the unique properties of functionalized aromatic compounds. Lightfoot et al. (1999) reported on new supramolecular packing motifs, showcasing the importance of aromatic compounds in the development of structures with potential applications ranging from molecular recognition to the construction of nanoscale devices (Lightfoot, Mair, Pritchard, & Warren, 1999).
Polymer and Materials Chemistry
The chemical modification and functionalization of aromatic compounds play a critical role in polymer science and the development of new materials. For instance, the synthesis and study of covalent organic frameworks (COFs) involve the use of multifunctional aromatic compounds as building blocks, demonstrating the utility of such molecules in constructing porous, stable structures for gas storage or catalysis (Uribe-Romo, Doonan, Furukawa, Oisaki, & Yaghi, 2011).
properties
IUPAC Name |
1,5-dibromo-2-methoxy-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLAOVLYRYJLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

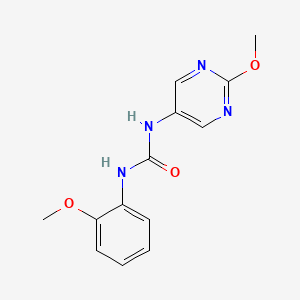
![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)
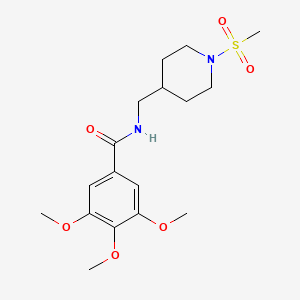

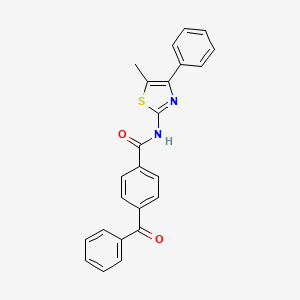
![6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2872808.png)
![2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2872809.png)
![2-[(Pyridin-2-yl)methoxy]pyrazine](/img/structure/B2872810.png)
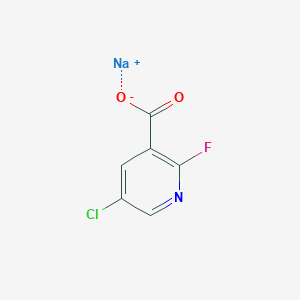
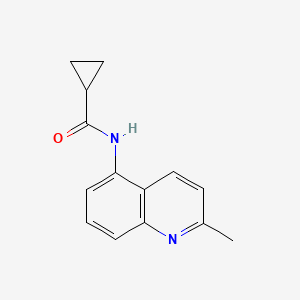
![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2872813.png)

![7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2872817.png)
